2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine
Description
2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine is a substituted phenethylamine derivative featuring a thiophene ring substituted with methyl groups at positions 2 and 5, and a methyl-substituted ethylamine side chain. The thiophene moiety contributes to its aromatic and electronic properties, while the methyl groups on the thiophene and the ethylamine chain influence steric and pharmacokinetic characteristics.
Properties
Molecular Formula |
C9H15NS |
|---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C9H15NS/c1-7-6-9(4-5-10-3)8(2)11-7/h6,10H,4-5H2,1-3H3 |
InChI Key |
ZLVRUPSQLDHCJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)CCNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine typically involves the following steps:
Friedel-Crafts Acylation: The starting material, 2,5-dimethylthiophene, undergoes acylation using oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4).
Reduction: The acylated product is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Methylamine, other alkylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted amines
Scientific Research Applications
2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anti-cancer drugs.
Materials Science: The compound is utilized in the development of photoactive materials and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Thiophene vs. Phenyl/Oxadiazole Cores: The thiophene ring in the target compound confers distinct electronic properties compared to the phenyl groups in 2,2-diphenylethan-1-amine. The oxadiazole-containing analog () introduces a heterocyclic ring with oxygen and nitrogen, which may improve hydrogen-bonding capacity but reduce metabolic stability compared to thiophene .
The N-methyl group on the ethylamine side chain may enhance lipophilicity, influencing blood-brain barrier penetration—a feature shared with psychoactive phenethylamines .
Applications :
- Unlike 2,2-diphenylethan-1-amine, which is widely used as a synthetic intermediate in pharmaceuticals (), the target compound lacks reported industrial or clinical applications. Its structural analogs, such as the oxadiazole derivative (), are often restricted to research due to stability or safety concerns.
Research Findings and Limitations
- Crystallographic data, if available, would require tools like SHELX for refinement ().
- Biological Activity: No direct pharmacological studies were identified.
Data Gaps : Critical parameters such as melting point, solubility, and toxicity are absent in accessible literature. Comparative studies with in vivo efficacy data are needed to validate hypotheses about its bioactivity.
Biological Activity
2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent studies.
Molecular Structure:
- IUPAC Name: 2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine
- Molecular Formula: C_10H_15NS
- Molecular Weight: 185.30 g/mol
- CAS Number: 2530-10-1
Physical Properties:
- Appearance: Colorless to light yellow liquid
- Boiling Point: 225 °C
- Density: 1.10 g/cm³
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of compounds containing thiophene moieties. For instance, derivatives of thiophene have shown significant activity against various bacterial strains. A study synthesized several Schiff bases derived from thiophene and evaluated their antibacterial activity against both gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects, suggesting that similar structures like 2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine may possess comparable activities .
Antitumor Activity
The antitumor potential of thiophene derivatives has been a focus of research due to their ability to interact with cellular targets. Analogues of known antitumor agents have been modified by substituting phenyl rings with thiophene rings. These modifications have resulted in compounds that demonstrate enhanced cytotoxicity against cancer cell lines. The introduction of the dimethylthiophene group in 2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine may contribute to improved binding affinities to target proteins involved in tumor growth .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine to various biological targets, including enzymes and receptors associated with disease pathways. For instance, compounds similar in structure were docked against the Human Epidermal Growth Factor Receptor (HER), revealing significant binding interactions that suggest a potential mechanism for antitumor activity through inhibition of receptor signaling pathways .
Study on Antibacterial Activity
A notable study focused on the synthesis and evaluation of thiophene derivatives for their antibacterial properties. The research demonstrated that specific modifications in the thiophene structure could enhance antimicrobial efficacy. The study concluded that compounds with a similar framework to 2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine could be promising candidates for further development as antibacterial agents .
Antitumor Activity Evaluation
In another investigation, researchers explored the antitumor effects of various thiophene derivatives. The results indicated that certain structural modifications led to increased cytotoxicity against cancer cell lines. This suggests that compounds like 2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine may also exhibit significant antitumor properties due to their structural characteristics .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
